molecular formula C8H11NO2S B8576711 Methyl 2-methyl-5-thiazolepropanoate

Methyl 2-methyl-5-thiazolepropanoate

Cat. No. B8576711
M. Wt: 185.25 g/mol
InChI Key: MKHADDBVHPNTJR-UHFFFAOYSA-N
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Patent
US04172137

Procedure details

A solution of 10.9 g of methyl 2-methyl-5-thiazolepropanoate in 70 ml of tetrahydrofuran was slowly added with stirring at 10° to 15° C. to a mixture of 3.42 g of lithium aluminum hydride in 125 ml of tetrahydrofuran and the mixture was stirred for about 30 minutes. Tetrahydrofuran containing 20% of water was slowly added to the mixture which was then filtered. The residue was washed with ethyl acetate; the filtrate was dried over magnesium sulfate and evaporated to dryness to obtain 8.4 g of raw product which was rectified under reduced pressure to obtain 6.4 g of 2-methyl-5-thiazole-propanol with a boiling point of 106° C. at 0.05 mm Hg.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]([CH2:7][CH2:8][C:9](OC)=[O:10])=[CH:5][N:6]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O>O1CCCC1>[CH3:1][C:2]1[S:3][C:4]([CH2:7][CH2:8][CH2:9][OH:10])=[CH:5][N:6]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
CC=1SC(=CN1)CCC(=O)OC
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.42 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was then filtered
WASH
Type
WASH
Details
The residue was washed with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to obtain 8.4 g of raw product which

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1SC(=CN1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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